

Isonicotinic Acid: A Technical Guide for Drug Development

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Compound of Interest

Compound Name: Isonicotinic Acid

Cat. No.: B3419969

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Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. Its structural motif is a fundamental building block in a variety of pharmacologically active compounds, most notably the frontline anti-tuberculosis drug, isoniazid. This technical guide provides an in-depth overview of **isonicotinic acid**, covering its chemical identity, physicochemical properties, synthesis, and its pivotal role in the mechanism of action of its derivatives.

Core Data and Structure

Isonicotinic acid is an isomer of nicotinic acid (vitamin B3) and picolinic acid, differing in the position of the carboxylic acid group on the pyridine ring. In **isonicotinic acid**, the carboxyl group is located at the 4-position.

Chemical Structure:

The structure of **isonicotinic acid** consists of a pyridine ring substituted with a carboxylic acid group at the fourth carbon atom.

CAS Number: 55-22-1^[1]

Physicochemical Properties

A summary of the key quantitative data for **isonicotinic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ NO ₂	[1][2]
Molecular Weight	123.11 g/mol	[1][2]
Melting Point	≥300 °C (decomposes)	
pKa	4.90	
Solubility in Water	5.1 g/L at 20 °C	
Appearance	White to off-white crystalline powder	
IUPAC Name	Pyridine-4-carboxylic acid	[2]

Synthesis of Isonicotinic Acid

Isonicotinic acid can be synthesized through various methods. A common and industrially significant approach is the oxidation of 4-picoline (4-methylpyridine). Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Oxidation of 4-Picoline

This protocol describes the synthesis of **isonicotinic acid** via the potassium permanganate oxidation of 4-picoline.

Materials:

- 4-Picoline
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Ethanol
- Distilled water

- Round-bottom flask (500 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and flask
- Filter paper
- pH meter or pH paper
- Beakers and graduated cylinders

Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 4-picoline in 200 mL of distilled water.
- **Oxidation:** Slowly add a solution of 30 g of potassium permanganate in 300 mL of distilled water to the 4-picoline solution in portions. The addition should be done over a period of 1-2 hours to control the exothermic reaction.
- **Reflux:** After the addition is complete, heat the mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
- **Filtration of Manganese Dioxide:** After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a Buchner funnel to remove the brown manganese dioxide (MnO_2) precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
- **Acidification and Precipitation:** Combine the filtrate and washings. While stirring, carefully acidify the solution with concentrated hydrochloric acid until the pH reaches approximately 3.5-4.0. **Isonicotinic acid** will precipitate out as a white solid.
- **Isolation and Purification:** Cool the mixture in an ice bath to maximize precipitation. Collect the crude **isonicotinic acid** by vacuum filtration using a Buchner funnel. Wash the crystals

with a small amount of cold water and then with a small amount of cold ethanol.

- Drying: Dry the purified **isonicotinic acid** in a desiccator or a vacuum oven at 80-100 °C.

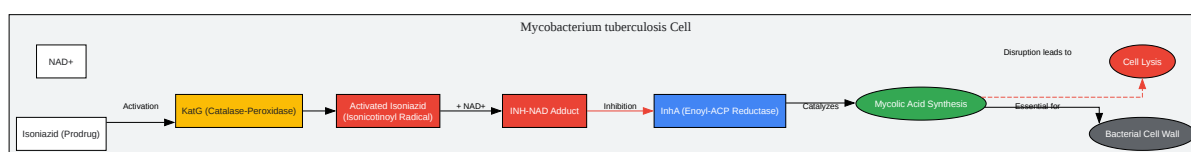
Expected Yield: The typical yield for this reaction is in the range of 60-70%.

Biological Significance and Role in Drug Action

While **isonicotinic acid** itself has limited direct biological activity, its derivative, isoniazid (**isonicotinic acid** hydrazide), is a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that requires activation within the *Mycobacterium tuberculosis* bacterium to exert its therapeutic effect. The mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Signaling Pathway: Mechanism of Action of Isoniazid

The following diagram illustrates the activation of isoniazid and its subsequent inhibition of the InhA enzyme, a key step in mycolic acid biosynthesis.



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Caption: Mechanism of action of Isoniazid in *Mycobacterium tuberculosis*.

Pathway Description:

- Activation: Isoniazid, a prodrug, diffuses into the *Mycobacterium tuberculosis* cell.[3]

- **Enzymatic Conversion:** The bacterial enzyme catalase-peroxidase, encoded by the *katG* gene, activates isoniazid into a reactive isonicotinoyl radical.[3][4]
- **Adduct Formation:** This radical species then spontaneously reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form an INH-NAD adduct.[5][6]
- **Target Inhibition:** The INH-NAD adduct binds to and inhibits the enzyme enoyl-acyl carrier protein (ACP) reductase (InhA).[3][5]
- **Disruption of Mycolic Acid Synthesis:** InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[3] Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing structural integrity and impermeability.[3]
- **Bactericidal Effect:** The inhibition of InhA leads to the disruption of mycolic acid synthesis, resulting in a weakened cell wall and ultimately leading to bacterial cell death.[3]

Mutations in the *katG* gene that prevent the activation of isoniazid are a primary mechanism of drug resistance in *M. tuberculosis*. [7]

This in-depth understanding of the role of the **isonicotinic acid** scaffold in the action of isoniazid is critical for the development of new anti-tuberculosis agents that can overcome existing resistance mechanisms. The chemical tractability of **isonicotinic acid** continues to make it a valuable starting point for the synthesis of novel drug candidates.

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